N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide
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Overview
Description
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that features a combination of indole, benzamide, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the sulfanyl group and the carbamoyl moiety. The final step involves the coupling of the indole derivative with 4-methylbenzamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The indole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines.
Scientific Research Applications
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide
- N-{2-[3-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide
Uniqueness
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-8-10-22(11-9-19)28(33)29-12-13-31-17-26(24-6-4-5-7-25(24)31)34-18-27(32)30-23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSSAJFGTXLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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